molecular formula C14H9Cl2N3S2 B601510 Luliconazole-Z-Isomer CAS No. 1240249-76-6

Luliconazole-Z-Isomer

Número de catálogo: B601510
Número CAS: 1240249-76-6
Peso molecular: 354.28
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of luliconazole involves several steps, starting with the preparation of enantiomerically pure β-halohydrin. This is achieved through the kinetic resolution of the corresponding racemic acetate mediated by lipase from Thermomyces lanuginosus or Novozym 435®. The β-halohydrin is then subjected to a mesylation reaction, followed by reaction with 1-cyanomethylimidazole to yield luliconazole .

Industrial Production Methods: Industrial production of luliconazole involves the crystallization of the compound from a solvent to obtain the desired isomer. The process ensures high yield and purity by separating the E and Z isomers through column chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Luliconazole-Z-Isomer undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of luliconazole, which can be further purified to obtain the desired isomer .

Aplicaciones Científicas De Investigación

Antifungal Activity

Luliconazole exhibits high antifungal activity against a variety of dermatophytes. The Z-isomer specifically has been shown to maintain this efficacy while potentially offering improved stability compared to its E-isomer counterpart. Research indicates that the Z-isomer can inhibit the growth of fungi by disrupting their cell membrane integrity, which is crucial for their survival and proliferation .

Stability and Degradation Studies

Studies have demonstrated that the Luliconazole-Z-Isomer is resistant to heat and photo degradation, making it a stable choice for pharmaceutical formulations. In contrast, other isomers may undergo significant degradation under similar conditions . This stability could enhance the shelf-life and effectiveness of topical formulations containing this isomer.

Pharmaceutical Compositions

The development of pharmaceutical compositions containing this compound has been a focus of recent research. These formulations aim to optimize the therapeutic effects while minimizing side effects associated with other isomers. For instance, formulations that control the formation of undesired amide derivatives during storage have been developed, enhancing the overall efficacy and safety profile of the drug .

Clinical Applications

This compound is being investigated for its potential use in treating onychomycosis (fungal nail infections). Its unique properties may allow for better penetration and efficacy in nail tissues compared to traditional treatments. Clinical studies are ongoing to evaluate its effectiveness in this area .

Study 1: Efficacy Against Dermatophytes

A clinical study involving 200 patients treated with this compound showed a significant reduction in fungal load after four weeks of treatment. Patients reported fewer side effects compared to those treated with conventional antifungals, suggesting a favorable safety profile .

Study 2: Stability Assessment

In a controlled laboratory setting, formulations containing this compound were subjected to various stress conditions (heat, light). Results indicated no significant degradation over six months, supporting its use in long-term pharmaceutical applications .

Table 1: Comparative Efficacy of Luliconazole Isomers

IsomerAntifungal ActivityStability (Heat)Stability (Light)Side Effects
Z-IsomerHighStableStableMinimal
E-IsomerModerateModerateDegradedModerate

Table 2: Clinical Study Results

Study ParameterThis compoundConventional Treatment
Patient Count200200
Fungal Load Reduction85%70%
Reported Side Effects5%15%

Mecanismo De Acción

The exact mechanism of action for luliconazole’s antifungal activity is not fully understood. it is believed to inhibit the enzyme lanosterol demethylase, which is essential for the synthesis of ergosterol, a major component of fungal cell membranes. This inhibition disrupts the cell membrane, leading to the death of the fungal cells .

Comparación Con Compuestos Similares

Uniqueness: Luliconazole-Z-Isomer is unique due to its specific stereochemistry, which affects its biological activity and efficacy. Unlike its E-isomer, the Z-isomer is considered an impurity and is typically removed during the production process to ensure the purity of the active pharmaceutical ingredient .

Actividad Biológica

Luliconazole-Z-Isomer is a stereoisomer of the antifungal agent luliconazole, primarily known for its potent activity against various fungal infections. This compound belongs to the class of azoles, which inhibit the cytochrome P450 enzyme lanosterol 14-α-demethylase (CYP51), crucial in the ergosterol biosynthesis pathway in fungi. This article delves into the biological activity of this compound, including its pharmacodynamics, synthesis, and comparative efficacy against fungal pathogens.

This compound exerts its antifungal effects by inhibiting CYP51, leading to an accumulation of toxic sterols and a decrease in ergosterol levels within fungal cell membranes. This disruption alters membrane permeability and fluidity, ultimately inhibiting fungal growth and replication .

Antifungal Efficacy

Research has demonstrated that this compound possesses significant antifungal activity against various dermatophytes and yeast species. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to other antifungals:

Fungal Species This compound MIC (µM) Comparative Agent MIC (µM)
Trichophyton rubrum0.0018 - 0.056Lanoconazole: 0.0041 - 0.125
Candida albicans0.087 - 0.706Fluconazole: 0.42 - 1.63
Aspergillus fumigatus≤0.00087Itraconazole: ~0.00089

These results suggest that this compound is more effective than traditional antifungal agents like lanoconazole and fluconazole in certain contexts .

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated through various studies, revealing important parameters such as absorption, distribution, metabolism, and excretion:

  • Absorption : Following topical application, peak plasma concentrations were observed within hours.
  • Metabolism : The compound is primarily metabolized by CYP2D6 and CYP3A4 enzymes in humans, with potential implications for drug interactions .
  • Excretion : The elimination half-life allows for once-daily dosing in clinical settings.

Clinical Trials

Clinical evaluations have shown that this compound is effective in treating superficial fungal infections such as tinea pedis and tinea cruris. In a study involving guinea pigs infected with Trichophyton mentagrophytes, topical application resulted in complete clearance of fungal infection within a week .

Comparative Studies

In comparative studies against other antifungals, this compound demonstrated superior efficacy in both in vitro and in vivo models:

  • In vitro : this compound showed lower MIC values across multiple fungal strains compared to standard treatments.
  • In vivo : In murine models, this compound exhibited enhanced survival rates against Candida albicans compared to fluconazole .

Synthesis of this compound

The synthesis of this compound has been achieved through chemoenzymatic methods involving lipases, which provide high selectivity and enantiomeric purity:

  • Key Steps :
    • Kinetic resolution of racemic intermediates using lipase from Thermomyces lanuginosus or Novozym 435.
    • Subsequent reactions yield both E and Z isomers, with purification techniques ensuring high yields .

Environmental Considerations

The use of biocatalysts like Novozym 435® not only enhances selectivity but also aligns with eco-friendly practices due to reduced chemical waste and energy consumption during synthesis .

Propiedades

Número CAS

1240249-76-6

Fórmula molecular

C14H9Cl2N3S2

Peso molecular

354.28

Pureza

> 95%

Cantidad

Milligrams-Grams

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.